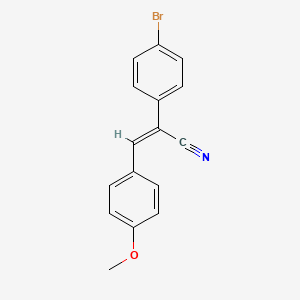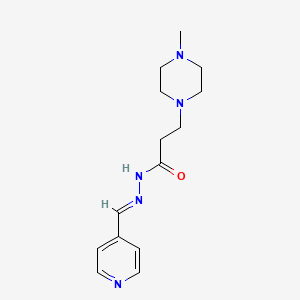
3-(4-methyl-1-piperazinyl)-N'-(4-pyridinylmethylene)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "3-(4-methyl-1-piperazinyl)-N'-(4-pyridinylmethylene)propanohydrazide" often involves multi-step reactions, including the use of palladium catalysis and electrophilic fluorination, as seen in the synthesis of related piperazine and pyridine derivatives. For example, the synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a compound intended to image dopamine D4 receptors, was achieved through a four-step approach, including the introduction of a trimethylstannyl leaving group via palladium catalysis (Eskola et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule can be elucidated using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For instance, the structure of Nꞌ-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide was established based on IR, 1H-NMR, 13C-NMR, and mass spectral data, providing a foundation for understanding the structural aspects of related compounds (Afzal et al., 2012).
Chemical Reactions and Properties
The chemical reactions and properties of piperazine and pyridine derivatives can be quite diverse, depending on their functional groups and molecular structure. The reactions may include carbonylation processes, as observed in the novel carbonylation at a C−H bond in the piperazine ring of N-(2-pyridinyl)piperazines (Ishii et al., 1997). These reactions highlight the compound's reactivity and potential for further functionalization.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, can be inferred from related research. For example, the study on 4-ethoxy-2-[2-hydroxy-3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine provided insights into its stability and degradation mechanism, which are crucial for understanding the behavior of similar compounds under various conditions (Muszalska et al., 2005).
Applications De Recherche Scientifique
Therapeutic and Diagnostic Applications in Oncology
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) and its analogues, with reduced lipophilicity and added polar functionality, have shown potential for therapeutic and/or diagnostic applications in oncology. The modification aims to improve utility limited by high lipophilicity, suggesting these compounds, including those related to 3-(4-methyl-1-piperazinyl)-N'-(4-pyridinylmethylene)propanohydrazide, could be significant for cancer research and treatment (Abate et al., 2011).
Antibacterial and Anticancer Evaluation
Compounds synthesized from N′-((2-Chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide have shown potent antibacterial activity and a broad range of anticancer activity. This includes reactions to form pyridones and coumarins, which had significant antibacterial activity against S. aureus and anticancer efficacy across various tumor cell lines, highlighting the versatility of chemical structures similar to 3-(4-methyl-1-piperazinyl)-N'-(4-pyridinylmethylene)propanohydrazide in developing new therapeutic agents (Bondock & Gieman, 2015).
Development of Polymer Structures
Research on the synthesis of ordered polymers by direct polycondensation involving piperazine and other monomers demonstrates the application of such chemical structures in materials science, particularly in creating novel polymer architectures with potential applications ranging from biocompatible materials to novel nanocomposites (Yu, Seino, & Ueda, 1999).
Carbon Dioxide Capture
Studies on the characterization of piperazine compounds for carbon dioxide capture highlight the relevance in environmental science, particularly for amine scrubbing processes in carbon capture and storage (CCS) technologies. This research underpins the importance of chemical compounds related to 3-(4-methyl-1-piperazinyl)-N'-(4-pyridinylmethylene)propanohydrazide in developing more efficient and environmentally friendly methods for CO2 capture (Li et al., 2013).
Propriétés
IUPAC Name |
3-(4-methylpiperazin-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c1-18-8-10-19(11-9-18)7-4-14(20)17-16-12-13-2-5-15-6-3-13/h2-3,5-6,12H,4,7-11H2,1H3,(H,17,20)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQZJLOJVAVNSJ-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NN=CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CCC(=O)N/N=C/C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[(2-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5525225.png)
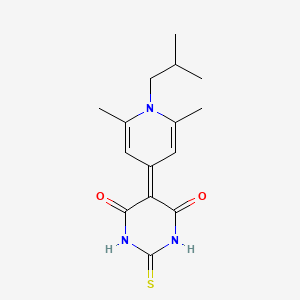
![ethyl 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate](/img/structure/B5525232.png)
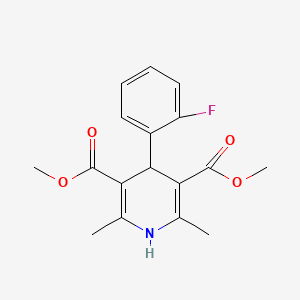
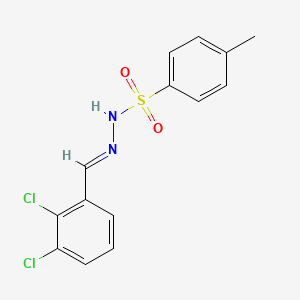

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5525255.png)
![(3S)-1-{3-[(4-fluorobenzyl)thio]propanoyl}-N,N-dimethylazepan-3-amine](/img/structure/B5525263.png)
![N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide](/img/structure/B5525272.png)
![3-isopropyl-N-[(5-methoxy-1H-indol-2-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5525275.png)
![{[5-(2-nitrophenyl)-2-furyl]methylene}malonic acid](/img/structure/B5525281.png)
![6-methoxy-N,3-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5525289.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5525296.png)
